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Introduction
INCB059872 is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-

Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the

regulation of gene expression.[1][2][3][4] As a flavin adenine dinucleotide (FAD)-dependent

amine oxidase, LSD1 removes methyl groups from mono- and di-methylated lysine 4 and 9 of

histone H3 (H3K4 and H3K9).[1][3][5] This demethylation activity can lead to the repression of

tumor suppressor genes and the activation of genes that promote tumor growth.[6]

INCB059872 forms a covalent adduct with FAD, leading to irreversible inhibition of LSD1.[1][2]

[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of

INCB059872, detailing its mechanism of action, in vitro and in vivo efficacy, and the

experimental protocols used in its evaluation.

Mechanism of Action
INCB059872 exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1. LSD1

is a key component of several transcriptional repressor complexes, including the CoREST

complex.[3][7][8] In hematological malignancies such as Acute Myeloid Leukemia (AML), LSD1

is often recruited to chromatin by transcription factors like Growth Factor Independence 1

(GFI1) and GFI1B.[3][8][9] The GFI1/LSD1/CoREST complex suppresses the expression of

genes required for myeloid differentiation, thereby contributing to the leukemic phenotype.[3][8]

[9]
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By inhibiting LSD1, INCB059872 prevents the demethylation of H3K4, leading to an increase in

H3K4 methylation and the subsequent expression of silenced tumor suppressor and

differentiation-associated genes.[6] This ultimately results in the induction of differentiation and

inhibition of proliferation in cancer cells.[2][8][10]
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Figure 1: Simplified signaling pathway of INCB059872 action.
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In Vitro Activity
The in vitro anti-tumor activity of INCB059872 has been evaluated in various cancer cell lines,

primarily focusing on AML and Small Cell Lung Cancer (SCLC).

Cell Line Cancer Type EC50 (nM) Reference

SCLC Panel
Small Cell Lung

Cancer
47 - 377 [1][4][11]

NCI-H526
Small Cell Lung

Cancer
Not specified [1][4]

NCI-H1417
Small Cell Lung

Cancer
Not specified [1][4]

AML Panel
Acute Myeloid

Leukemia
Not specified [2][8]

Key Findings:

INCB059872 demonstrates potent inhibition of proliferation in a panel of SCLC cell lines with

EC50 values in the nanomolar range.[1][4][11]

In AML cell lines and primary patient cells, INCB059872 induces cellular differentiation, as

evidenced by the increased expression of myeloid differentiation markers CD86 and CD11b.

[2][8][10]

Non-tumorigenic cells, such as IL-2 stimulated T-cells from normal donors, are significantly

less sensitive to INCB059872, with IC50 values greater than 10 µM, indicating a degree of

selectivity for cancer cells.[1][4]

INCB059872 has also been shown to inhibit the growth of tumor-initiating stem-like cells in

prostate cancer models.[9]

In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of INCB059872 in various

animal models of AML and SCLC.
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Model Cancer Type Treatment Key Outcomes Reference

Human AML

Xenograft

Acute Myeloid

Leukemia

Oral

administration

(QD and QoD)

Significant tumor

growth inhibition;

Sustained

induction of

CD86.

[2][8][10]

Murine MLL-AF9

Leukemia

Acute Myeloid

Leukemia

Oral

administration

(QD and QoD)

Prolonged

median survival;

Induced

differentiation of

blast cells;

Reduced blast

colonies;

Normalized

hematological

parameters.

[2][8]

NCI-H526

Xenograft

Small Cell Lung

Cancer

Oral

administration

(QD and QoD)

Tumor growth

inhibition.
[1][4]

NCI-H1417

Xenograft

Small Cell Lung

Cancer

Oral

administration

(QD and QoD)

Tumor growth

inhibition;

Induction of

FEZ1 and

UMODL1 genes;

Marked reduction

in serum pro-

GRP levels.

[1][3][4]

Key Findings:

Oral administration of INCB059872, using both once-daily (QD) and alternative-day (QoD)

dosing regimens, effectively inhibits tumor growth in human AML and SCLC xenograft

models.[1][2][4][8][10]
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In a murine model of MLL-AF9-driven AML, INCB059872 significantly prolongs survival and

leads to the differentiation of leukemic cells.[2][8]

Pharmacodynamic studies in vivo confirm the mechanism of action, showing sustained

induction of the myeloid differentiation marker CD86 in AML xenografts.[2][10]

In SCLC models, INCB059872 treatment leads to the induction of genes predictive of LSD1

responsiveness (FEZ1 and UMODL1) and a reduction in the neuroendocrine marker pro-

GRP, suggesting its potential as a pharmacodynamic biomarker.[1][3][4]

Experimental Protocols
In Vitro Assays
Cell Proliferation Assay (e.g., CellTiter-Glo®)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304668/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.01027/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9304668/
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/annexin-v-for-apoptosis
https://aacrjournals.org/mct/article/16/2/273/92249/A-Novel-LSD1-Inhibitor-T-3775440-Disrupts-GFI1B
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cancer cells in
96-well plates

Add serial dilutions
of INCB059872

Incubate for a
defined period (e.g., 72h)

Add CellTiter-Glo® Reagent

Measure luminescence

Calculate EC50 values
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treatment groups
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vehicle orally (e.g., QD or QoD)

Measure tumor volume
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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